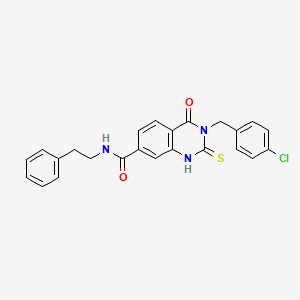

3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC20031794

Molecular Formula: C24H20ClN3O2S

Molecular Weight: 450.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20ClN3O2S |

|---|---|

| Molecular Weight | 450.0 g/mol |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |

| Standard InChI | InChI=1S/C24H20ClN3O2S/c25-19-9-6-17(7-10-19)15-28-23(30)20-11-8-18(14-21(20)27-24(28)31)22(29)26-13-12-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |

| Standard InChI Key | SKGMYVYDFFSDJX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

Introduction

3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the class of tetrahydroquinazoline derivatives. It features a quinazoline core, a thioxo group, and a chlorobenzyl moiety, contributing to its unique chemical properties and potential biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multiple steps. Common reagents used in these reactions include hydrogen peroxide for oxidation processes and sodium borohydride for reduction reactions. The specific synthetic route may vary based on starting materials and desired purity levels.

Biological Activities

Research on the biological activities of 3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suggests potential therapeutic effects. Its mechanism of action may involve several pathways, although detailed studies are needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds, such as 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, also exhibit notable biological activities. These compounds share similar structural features, including a quinazoline core and chlorobenzyl moiety, which contribute to their therapeutic potential.

Research Findings and Data

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| 3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | C24H20ClN3O2S | Not specified | Antimicrobial, Anticancer |

| 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | C24H20ClN3O2S | 450.0 g/mol | Antimicrobial, Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume